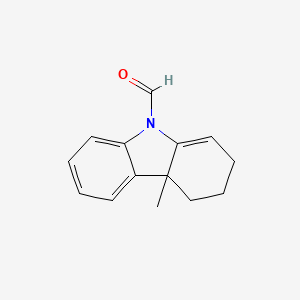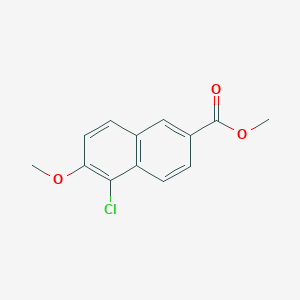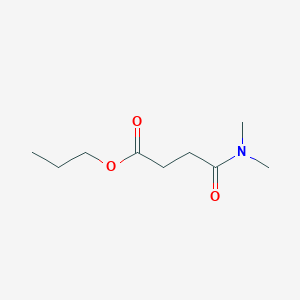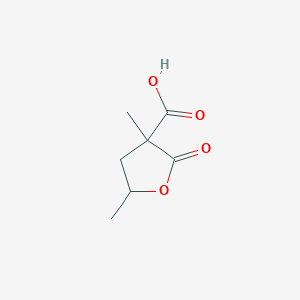
4a-Methyl-2,3,4,4a-tetrahydro-9h-carbazole-9-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4a-Methyl-2,3,4,4a-tetrahydro-9h-carbazole-9-carbaldehyde is a heterocyclic compound with a unique structure that includes a carbazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4a-Methyl-2,3,4,4a-tetrahydro-9h-carbazole-9-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 4a-methyl-2,3,4,4a-tetrahydro-1H-carbazole with specific reagents. For example, the reaction with 2-chloroacetamide forms 9-carbamoylmethyl-4a-methyl-2,3,4,4a-tetrahydro-1H-carbazolium chlorides, which can be further cyclized into imidazo derivatives . Another method involves the reaction with acrylamide to produce hexahydro-pyrimido derivatives .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4a-Methyl-2,3,4,4a-tetrahydro-9h-carbazole-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include organomagnesium halides (Grignard reagents), acrylamide, and 2-chloroacetamide . Conditions often involve the presence of catalysts such as CuCl for radical mechanisms .
Major Products
The major products formed from these reactions include imidazo derivatives, hexahydro-pyrimido derivatives, and dialkylhexahydrocarbazole derivatives .
Scientific Research Applications
4a-Methyl-2,3,4,4a-tetrahydro-9h-carbazole-9-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: It is explored for its potential use in drug development.
Industry: It finds applications in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4a-Methyl-2,3,4,4a-tetrahydro-9h-carbazole-9-carbaldehyde involves its interaction with specific molecular targets. For example, its reaction with organomagnesium halides in the presence of CuCl forms dialkylhexahydrocarbazole derivatives through a radical mechanism . This suggests that the compound can participate in radical reactions, which are important in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A related compound with similar structural features.
4a-Methyl-2,3,4,4a-tetrahydro-1H-carbazole: Another closely related compound used in similar synthetic routes.
Uniqueness
4a-Methyl-2,3,4,4a-tetrahydro-9h-carbazole-9-carbaldehyde is unique due to its specific functional groups and the ability to form a variety of derivatives through different chemical reactions
Properties
CAS No. |
33965-86-5 |
|---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
4a-methyl-3,4-dihydro-2H-carbazole-9-carbaldehyde |
InChI |
InChI=1S/C14H15NO/c1-14-9-5-4-8-13(14)15(10-16)12-7-3-2-6-11(12)14/h2-3,6-8,10H,4-5,9H2,1H3 |
InChI Key |
WJKHIEDRSFIECH-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC=C1N(C3=CC=CC=C23)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B14021991.png)

![{1-[6-(Methylsulfanyl)-9H-purin-9-yl]pyrrolidin-2-yl}methyl 4-methylbenzene-1-sulfonate](/img/structure/B14022005.png)
![1-[2-(4-Chlorophenyl)-8-phenyl-quinolin-4-yl]-2-diethylamino-ethanol](/img/structure/B14022017.png)
![Sodium;[6-(4-tert-butylphenyl)sulfonylimino-3-chlorocyclohexa-2,4-dien-1-ylidene]-(1-oxidopyridin-1-ium-4-yl)methanolate](/img/structure/B14022018.png)


![2-[Bis[2-(1-methylethyl)phenyl]phosphino]-N-[(9R)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14022043.png)




![(1R,2R,4R,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol;hydrochloride](/img/structure/B14022065.png)

